3,6-dibromo-2H-indazole-4-carboxylic acid
Overview
Description
3,6-Dibromo-2H-indazole-4-carboxylic acid is a brominated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2H-indazole-4-carboxylic acid typically involves the bromination of indazole derivatives. One common method is the bromination of 2H-indazole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in solvents like tetrahydrofuran (THF).
Reduction Reactions: Pd/C and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Reactions: Various substituted indazole derivatives.
Coupling Reactions: Biaryl or alkyne-linked indazole derivatives.
Reduction Reactions: 2H-indazole-4-carboxylic acid.
Scientific Research Applications
3,6-Dibromo-2H-indazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 3,6-dibromo-2H-indazole-4-carboxylic acid in biological systems is not well-defined. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole-4-carboxylic acid: Lacks bromine substituents, making it less reactive in certain chemical reactions.
3-Bromo-2H-indazole-4-carboxylic acid: Contains only one bromine atom, offering different reactivity and selectivity in synthetic applications.
6-Bromo-2H-indazole-4-carboxylic acid: Similar to 3,6-dibromo-2H-indazole-4-carboxylic acid but with only one bromine atom, affecting its chemical properties.
Uniqueness
This compound is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated or non-brominated counterparts .
Properties
IUPAC Name |
3,6-dibromo-2H-indazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVLVGZVOURVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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